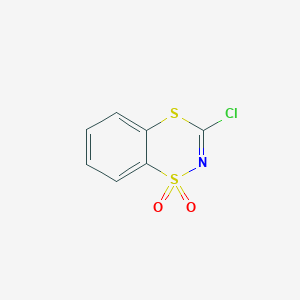
3-Chloro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione is a chemical compound belonging to the class of benzodithiazines This compound is characterized by the presence of a chloro group and a benzodithiazine ring system, which includes sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzodithiazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzodithiazine derivatives.
Applications De Recherche Scientifique
3-Chloro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In medicinal applications, it may modulate specific receptors or enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: A related compound with similar biological activities.
3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione:
Uniqueness
3-Chloro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring system
Propriétés
Numéro CAS |
112397-27-0 |
|---|---|
Formule moléculaire |
C7H4ClNO2S2 |
Poids moléculaire |
233.7 g/mol |
Nom IUPAC |
3-chloro-1λ6,4,2-benzodithiazine 1,1-dioxide |
InChI |
InChI=1S/C7H4ClNO2S2/c8-7-9-13(10,11)6-4-2-1-3-5(6)12-7/h1-4H |
Clé InChI |
AADRALKVSWLRGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)SC(=NS2(=O)=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


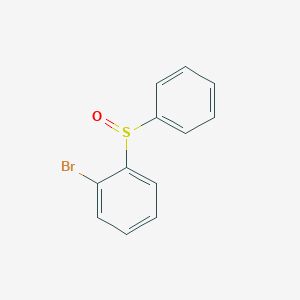

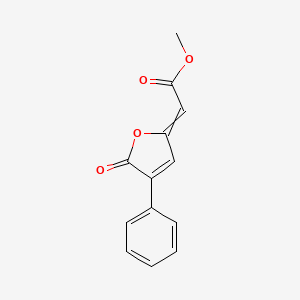
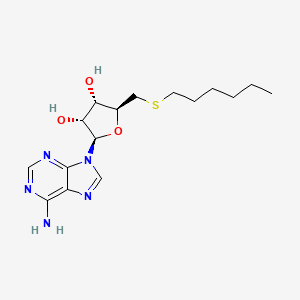
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)
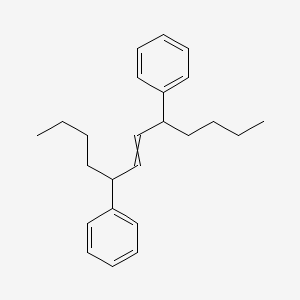
![[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14291931.png)
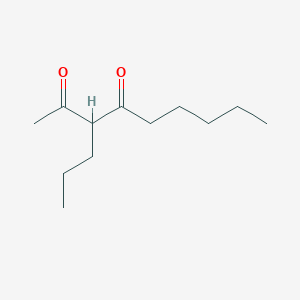

![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)
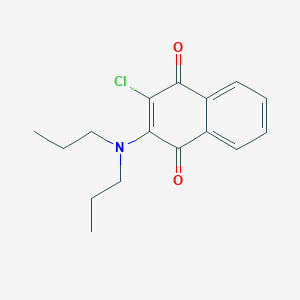
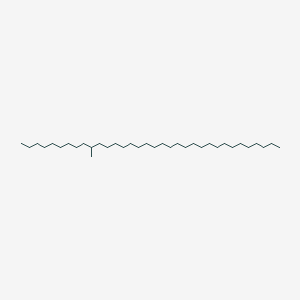
![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
